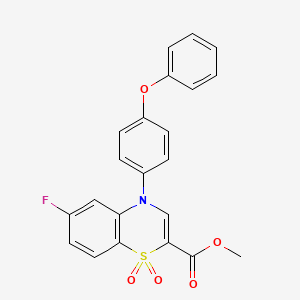![molecular formula C16H15BrN4O2S B2567163 2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol CAS No. 1226443-13-5](/img/structure/B2567163.png)
2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol” is a complex organic molecule that contains several functional groups, including a bromophenyl group, an oxadiazole ring, a sulfanyl group, and a pyrimidinol ring. These functional groups suggest that the compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyrimidinol rings suggests that the compound might have a planar structure, while the bromophenyl and sulfanyl groups could add steric bulk .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the bromine atom in the bromophenyl group could be replaced through a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point, while the oxadiazole and pyrimidinol rings could contribute to its polarity .科学的研究の応用
Antimicrobial and Antibacterial Applications :
- A study by Carcanague et al. (2002) explored derivatives of this compound for their potent and selective activities against the gastric pathogen Helicobacter pylori. They identified a prototype carbamate that displayed low minimal inhibition concentrations against different clinically relevant H. pylori strains, including resistant strains, while showing negligible activity against other microorganisms (Carcanague et al., 2002).
- Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. They found several compounds with high activities, showcasing the compound's potential in developing new antibacterial solutions (Azab, Youssef, & El-Bordany, 2013).
Material Science and Polymer Chemistry :
- Mansoori et al. (2012) discussed the synthesis of thermally stable polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group, illustrating the utility of such compounds in creating materials with desirable properties like solubility in polar and aprotic solvents and thermal stability (Mansoori et al., 2012).
Anticancer and Antitumor Applications :
- Fathima et al. (2021) synthesized novel compounds related to this chemical structure and evaluated their antimicrobial, antioxidant, and antitubercular activities. They discovered that certain derivatives displayed encouraging antitubercular results and possessed potent activities against standard strains (Fathima et al., 2021).
- Faheem (2018) conducted computational and pharmacological evaluations of novel derivatives, including studies on toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research indicated the compound's potential in cancer treatment and pain management (Faheem, 2018).
Applications in Coating and Printing Technologies :
- El‐Wahab et al. (2015) examined the antimicrobial effects of certain derivatives when incorporated into polyurethane varnish and printing ink paste, highlighting their effectiveness in enhancing the antimicrobial properties of these materials (El‐Wahab et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S/c1-3-12-9(2)18-16(20-15(12)22)24-8-13-19-14(21-23-13)10-4-6-11(17)7-5-10/h4-7H,3,8H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGIPLACTMUSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2567087.png)
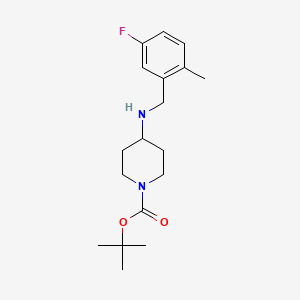
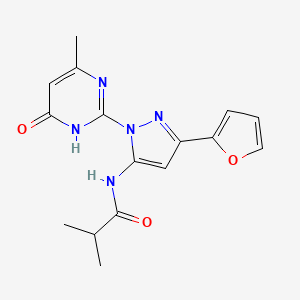
![4-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2567091.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2567092.png)
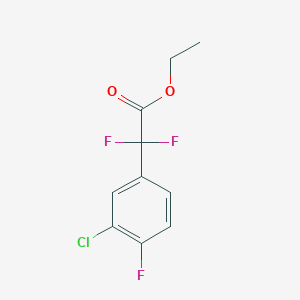
![Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B2567096.png)
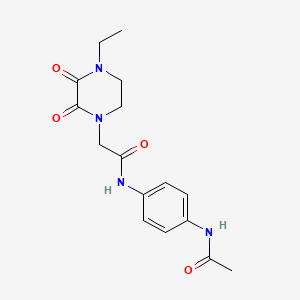
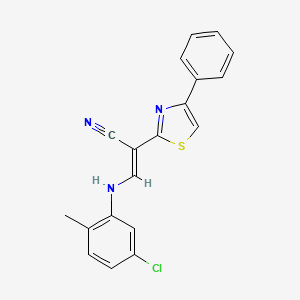
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2567100.png)

